DL-Ppmp

Description

Properties

IUPAC Name |

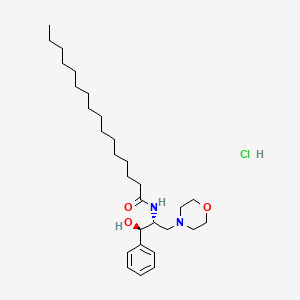

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAUBQYJOFWFY-ZHESDOBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The In-Depth Technical Guide to the Mechanism of Action of DL-threo-PPMP

A Senior Application Scientist's Synthesis of a Potent Glycosphingolipid Synthesis Inhibitor

Introduction: Unraveling the Role of DL-threo-PPMP in Glycosphingolipid Metabolism

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) is a synthetic, cell-permeable ceramide analog that has emerged as a critical tool for researchers investigating the intricate world of glycosphingolipid (GSL) metabolism.[1] GSLs are essential components of cellular membranes, playing pivotal roles in a myriad of physiological processes, including signal transduction, cell-cell recognition, and the regulation of inflammation.[2][3] The biosynthesis of these complex lipids is a tightly regulated cascade of enzymatic reactions, the initiation of which is a key point of therapeutic and investigational interest.[3][4] This guide provides a comprehensive overview of the mechanism of action of DL-threo-PPMP, its downstream cellular consequences, and the experimental methodologies used to validate its activity, tailored for an audience of researchers, scientists, and drug development professionals.

At its core, the scientific utility of DL-threo-PPMP lies in its specific and potent inhibition of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most GSLs.[1][5][6] By acting as a competitive inhibitor of this crucial enzyme, DL-threo-PPMP provides a means to pharmacologically manipulate the GSL pathway, thereby enabling the elucidation of the functional roles of these lipids in health and disease.[7] The "DL-threo" designation refers to the racemic mixture of the D- and L-threo stereoisomers. It is important to note that the biological activity of this compound is highly stereospecific, with the D-threo-PPMP enantiomer being the active inhibitor of GCS, while the L-threo isomer is largely inactive.[8][9] This stereospecificity makes the L-threo isomer an ideal negative control in experimental settings to ensure that observed effects are directly attributable to GCS inhibition.[8]

The Primary Mechanism of Action: Competitive Inhibition of Glucosylceramide Synthase

The central mechanism through which DL-threo-PPMP exerts its effects is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS).[7] As a structural analog of ceramide, the natural substrate for GCS, DL-threo-PPMP effectively competes for binding at the enzyme's active site.[7] This prevents the transfer of a glucose molecule from UDP-glucose to ceramide, a pivotal reaction that initiates the synthesis of the vast majority of GSLs.[5][10]

The biosynthesis of GSLs begins in the endoplasmic reticulum with the synthesis of ceramide.[3] Ceramide is then transported to the Golgi apparatus, where GCS catalyzes the addition of a glucose moiety to form glucosylceramide (GlcCer).[2][3] GlcCer serves as the precursor for the synthesis of a wide array of more complex GSLs, including lactosylceramides, gangliosides, and globosides.[4][11] By blocking this initial glycosylation step, DL-threo-PPMP effectively halts the production of this entire family of lipids.

The inhibitory potency of DL-threo-PPMP is well-documented, with reported IC50 values typically in the low micromolar range.[1] This makes it a more effective inhibitor in intact cells compared to some of its predecessors, such as D,L-threo-PDMP.[12] The consequences of this enzymatic blockade are twofold and form the basis of its utility in research: the depletion of downstream GSLs and the accumulation of the GCS substrate, ceramide.[7][13]

Downstream Cellular Consequences of GCS Inhibition

The inhibition of GCS by DL-threo-PPMP triggers a cascade of cellular events stemming from the altered balance of sphingolipids. These consequences are of significant interest in various fields of biomedical research, from cancer biology to neurodegenerative diseases.

Depletion of Complex Glycosphingolipids

The most direct consequence of GCS inhibition is a significant reduction in the cellular levels of glucosylceramide and all subsequently synthesized GSLs.[7] This depletion alters the composition and properties of the plasma membrane, particularly the lipid rafts where GSLs are enriched.[3] These membrane microdomains are critical for organizing signaling molecules and regulating membrane fluidity.[3] Consequently, the depletion of GSLs can disrupt a variety of cellular processes, including:

-

Cell Signaling: GSLs act as modulators of signal transduction pathways. For instance, the ganglioside GM3 has been shown to inhibit the activation of the epidermal growth factor (EGF) receptor.[11]

-

Cell Adhesion and Recognition: The carbohydrate portions of GSLs extend into the extracellular space and participate in cell-cell and cell-matrix interactions.[4]

-

Cell Growth and Proliferation: The inhibition of GSL synthesis has been shown to block the cell cycle and inhibit the growth of cancer cells.[14]

-

Cytokinesis: Studies have demonstrated that the inhibition of GCS can lead to a failure of cleavage furrow ingression during cell division, resulting in binucleated cells.[13]

Accumulation of Ceramide

The blockade of GCS leads to the accumulation of its substrate, ceramide.[7][13] Ceramide is not merely a structural lipid but also a potent bioactive molecule implicated in a range of cellular stress responses.[5] The accumulation of ceramide can trigger several key cellular pathways:

-

Apoptosis: Ceramide is a well-established second messenger in the induction of programmed cell death (apoptosis).[5][15] By preventing the conversion of pro-apoptotic ceramide to glucosylceramide, DL-threo-PPMP can sensitize cells to apoptotic stimuli.[5]

-

Autophagy: There is evidence to suggest that the inhibition of GCS can stimulate autophagy flux in neurons.[16]

-

Cell Cycle Arrest: Elevated ceramide levels can contribute to the inhibition of cell proliferation.[14]

The dual effects of GSL depletion and ceramide accumulation make DL-threo-PPMP a powerful tool for studying the intricate balance of the sphingolipid metabolic network and its impact on cellular fate.

Visualizing the Mechanism: The Glycosphingolipid Synthesis Pathway and DL-threo-PPMP Inhibition

To provide a clear visual representation of the mechanism of action of DL-threo-PPMP, the following diagram illustrates the glycosphingolipid synthesis pathway and the specific point of inhibition.

Caption: Inhibition of Glucosylceramide Synthase by DL-threo-PPMP.

Quantitative Data Summary: Inhibitory Potency of DL-threo-PPMP

The following table summarizes the reported inhibitory concentration (IC50) values for DL-threo-PPMP against glucosylceramide synthase. It is important to note that these values can vary depending on the experimental system and assay conditions.

| Compound | Target Enzyme | Reported IC50 | Reference |

| DL-threo-PPMP | Glucosylceramide Synthase (GCS) | 2-20 µM | [1] |

| D-threo-PDMP | Glucosylceramide Synthase (GCS) | ~5 µM | [17] |

Experimental Protocol: In Vitro Glucosylceramide Synthase Activity Assay

To provide a practical context for the study of GCS inhibitors, this section outlines a detailed, step-by-step methodology for an in vitro GCS activity assay using a fluorescently labeled ceramide analog. This protocol is based on established methods in the field.[18]

Objective: To measure the activity of glucosylceramide synthase in cell or tissue homogenates and to determine the inhibitory potential of compounds like DL-threo-PPMP.

Principle: This assay measures the conversion of a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) to its corresponding glucosylceramide product. The lipid products are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by fluorescence detection.

Materials:

-

Cell or tissue homogenates containing GCS

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

DL-threo-PPMP or other test inhibitors

-

Stop solution (e.g., Chloroform:Methanol, 2:1 v/v)

-

TLC plates (e.g., Silica Gel 60)

-

TLC developing solvent (e.g., Chloroform:Methanol:Water, 65:25:4 v/v/v)

-

Fluorescence imaging system or HPLC with a fluorescence detector

Experimental Workflow:

Caption: Workflow for an in vitro Glucosylceramide Synthase Activity Assay.

Step-by-Step Methodology:

-

Preparation of Homogenates:

-

Homogenize cells or tissues in a suitable buffer (e.g., hypotonic lysis buffer) on ice.

-

Centrifuge to remove cellular debris and collect the supernatant containing the microsomal fraction where GCS is located.

-

Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

-

-

Assay Reaction Setup:

-

In microcentrifuge tubes, prepare the reaction mixtures. A typical reaction might contain:

-

50-100 µg of homogenate protein

-

Assay buffer to the final volume

-

NBD-C6-ceramide (e.g., 10 µM final concentration)

-

UDP-glucose (e.g., 50 µM final concentration)

-

DL-threo-PPMP at various concentrations (for inhibition studies) or vehicle control (e.g., DMSO).

-

-

-

Incubation:

-

Initiate the reaction by adding the UDP-glucose.

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a chloroform:methanol (2:1 v/v) solution.

-

Vortex thoroughly to extract the lipids into the organic phase.

-

Centrifuge to separate the phases and carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Lipid Separation and Quantification:

-

Resuspend the dried lipids in a small volume of chloroform:methanol (2:1 v/v).

-

Spot the samples onto a TLC plate alongside standards for NBD-C6-ceramide and NBD-C6-glucosylceramide.

-

Develop the TLC plate in an appropriate solvent system.

-

Visualize the fluorescent spots under UV light and quantify the intensity of the NBD-C6-glucosylceramide spot using a fluorescence imaging system.

-

Alternatively, analyze the lipid extract by HPLC with fluorescence detection for more precise quantification.

-

-

Data Analysis:

-

Calculate the amount of NBD-C6-glucosylceramide produced in each reaction.

-

Express GCS activity as pmol of product formed per mg of protein per hour.

-

For inhibition studies, plot the percentage of GCS activity against the concentration of DL-threo-PPMP to determine the IC50 value.

-

Conclusion: A Versatile Tool for Sphingolipid Research

DL-threo-PPMP stands as a cornerstone chemical probe for the investigation of glycosphingolipid metabolism and function. Its well-defined mechanism of action, centered on the competitive inhibition of glucosylceramide synthase, provides a reliable and reproducible means to perturb the sphingolipidome. The resulting depletion of complex GSLs and accumulation of ceramide have profound and pleiotropic effects on cellular physiology, making DL-threo-PPMP an invaluable tool for dissecting the roles of these lipids in a wide range of biological processes and disease states. The methodologies outlined in this guide offer a framework for the practical application of DL-threo-PPMP in a research setting, empowering scientists to further unravel the complexities of the glycosphingolipid world.

References

- Vertex Pharmaceuticals. (n.d.). Glycosphingolipid Metabolic Pathway in Lysosomal Diseases.

- APExBIO. (n.d.). DL-threo-PPMP (hydrochloride) - Glucosylceramide Synthase Inhibitor.

- Abcam. (n.d.). D,L-threo-PPMP, Glucosylceramide synthase inhibitor (CAS 149022-18-4).

- Creative Proteomics. (n.d.). Glycosphingolipids: Structure, Metabolism, Functions, Analytical Methods and Biological Significance.

- Merrill, A. H., Jr, & Sandhoff, K. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical reviews, 111(10), 6431–6431.

- Creative Proteomics. (n.d.). Glucosylceramide: Structure, Function, and Regulation.

- St-Jean, M., & Levesque, S. (2020). Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders. International journal of molecular sciences, 21(19), 7083.

- MedchemExpress. (n.d.). D-threo-PPMP | GlcCer Synthase Inhibitor.

- Semantic Scholar. (n.d.). Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders.

- MedchemExpress. (n.d.). D-threo-PPMP hydrochloride | GlcCer Synthase Inhibitor.

- Bleicher, R. J., & Cabot, M. C. (2002). Glucosylceramide synthase and apoptosis. Biochimica et biophysica acta, 1585(2-3), 172–178.

- Abcam. (n.d.). D,L-threo-PDMP, Glucosylceramide synthase inhibitor (CAS 109836-82-0).

- ResearchGate. (n.d.). Glucosylceramide synthase and apoptosis | Request PDF.

- BenchChem. (n.d.). The Impact of D-threo-PDMP on the Glycosphingolipid Synthesis Pathway: A Technical Guide.

- MedchemExpress. (n.d.). Glucosylceramide synthase (GCS).

- Fisher Scientific. (n.d.). Enzo Life Sciences DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol.

- Wang, Y., et al. (2017). Glucosylceramide Synthase Regulates the Proliferation and Apoptosis of Liver Cells in Vitro by Bcl‑2/Bax Pathway. Molecular medicine reports, 16(5), 7355–7360.

- Sigma-Aldrich. (n.d.). DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol 98%.

- Cayman Chemical. (n.d.). DL-threo-PPMP (hydrochloride).

- MDPI. (2018). Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo.

- Montagnac, G., et al. (2011). Inhibition of glycosphingolipid biosynthesis induces cytokinesis failure. The Journal of cell biology, 193(4), 737–751.

- Sigma-Aldrich. (n.d.). DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol 98 149022-18-4.

- BenchChem. (n.d.). A Comparative Guide for Use as a Negative Control in Glucosylceramide Synthase Inhibition Studies.

- Zhang, M., et al. (2014). Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase. Journal of visualized experiments : JoVE, (87), 51582.

- Sigma-Aldrich. (n.d.). DL -threo- PDMP, Hydrochloride.

- MDPI. (2023). Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry.

- Abcam. (n.d.). Glucosylceramidase Activity Assay Kit (Fluorometric) (ab273339).

- BroadPharm. (n.d.). D,L-THREO-1-PHENYL-2-HEXADECANOYLAMINO-3-MORPHOLINO-1-PROPANOL HCL.

- ACS Publications. (2023). Human Glucosylceramide Synthase at Work as Provided by “In Silico” Molecular Docking, Molecular Dynamics, and Metadynamics.

- Cayman Chemical. (n.d.). (+)-D-threo-PDMP (hydrochloride).

- Cayman Chemical. (n.d.). D-threo-PPMP (hydrochloride) (CAS 139889-65-9).

- National Center for Biotechnology Information. (2012). A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide.

- Sigma-Aldrich. (n.d.). threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride.

- Markowitz, J. S., et al. (2007). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of child and adolescent psychopharmacology, 16(6), 687–701.

- Biosynth. (n.d.). D,L-threo-PPMP.

- Aoyama, T., et al. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Journal of pharmaceutical sciences, 82(11), 1109–1112.

- Srinivas, N. R., et al. (1992). Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder. Clinical pharmacology and therapeutics, 52(5), 561–568.

- Fisher Scientific. (n.d.). MilliporeSigma Calbiochem DL-threo-PDMP, Hydrochloride 50 mg.

Sources

- 1. apexbt.com [apexbt.com]

- 2. Glycosphingolipid Metabolic Pathway in Lysosomal Diseases [understandinggsl.com]

- 3. Glycosphingolipids: Structure, Metabolism, Functions, Analytical Methods and Biological Significance - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]

- 11. Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzo Life Sciences DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol | Fisher Scientific [fishersci.com]

- 13. Inhibition of glycosphingolipid biosynthesis induces cytokinesis failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. caymanchem.com [caymanchem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

DL-threo-PPMP synthesis and chemical properties

An In-Depth Technical Guide to the Synthesis and Chemical Properties of DL-threo-PPMP

Foreword

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) stands as a pivotal research tool in the study of glycosphingolipid metabolism. As a structural analog of ceramide, it serves as a potent inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in the biosynthesis of most glycosphingolipids.[1][2] This guide offers a comprehensive overview of DL-threo-PPMP, detailing a robust synthetic pathway, elucidating its chemical and physical properties, and exploring the biochemical mechanism that underpins its utility in cell biology and drug development. Designed for researchers and drug development professionals, this document provides the foundational knowledge and practical methodologies required to effectively synthesize, handle, and apply this critical inhibitor.

Introduction to DL-threo-PPMP: A Ceramide Analog

DL-threo-PPMP is a synthetic, racemic compound that mimics the structure of endogenous ceramide. Its primary significance lies in its ability to competitively inhibit glucosylceramide synthase (GCS), an integral enzyme located at the cytosolic face of the Golgi apparatus.[3] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[4][5] This reaction is the gateway to the synthesis of a vast array of complex glycosphingolipids (GSLs), which are crucial components of cellular membranes involved in signal transduction, cell-cell recognition, proliferation, and differentiation.[1]

By blocking this initial step, DL-threo-PPMP effectively depletes the cellular pool of GlcCer and its downstream derivatives. This targeted inhibition allows researchers to investigate the multifaceted roles of GSLs in both normal physiological processes and pathological conditions, including lysosomal storage disorders like Gaucher disease, cancer cell multidrug resistance, and neurodegenerative processes.[4][6][7] The "DL-threo" designation indicates that the compound is a racemic mixture of the D-threo (1R,2R) and L-threo (1S,2S) stereoisomers. It is the D-threo enantiomer that is primarily responsible for the potent inhibition of GCS.[8][9]

Physicochemical Properties

A thorough understanding of the chemical and physical properties of DL-threo-PPMP is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide (for the D-threo isomer) | |

| Synonyms | DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, DL-PPMP | [2][10] |

| CAS Number | 149022-18-4 | [2] |

| Molecular Formula | C₂₉H₅₀N₂O₃ | |

| Molecular Weight | 474.7 g/mol | |

| Appearance | Crystalline solid / Powder | [2][11] |

| Purity | Typically >98% | |

| Solubility | Soluble in DMSO (to 10 mM), Ethanol, and Methanol. | [2][12] |

| Storage Conditions | Store at -20°C under desiccating conditions. | [2][12] |

| Stability | Stable for ≥ 4 years when stored correctly. | [2] |

Stereoselective Synthesis of DL-threo-PPMP

The synthesis of DL-threo-PPMP requires precise stereochemical control to achieve the desired threo configuration. The following protocol is adapted from established methods for synthesizing related ceramide analogs, such as D-threo-PDMP, from chiral precursors like D- or L-serine.[13] This pathway ensures high stereoselectivity.

Rationale for Synthetic Strategy

The core of this synthesis is the use of a chiral amino acid, D-serine, to set the stereochemistry at the C2 position. The Phenyl group is introduced via a Grignard reaction, which, under appropriate conditions, favors the formation of the threo diastereomer. The morpholine and palmitoyl moieties are then introduced in subsequent steps. A key feature is the formation of a tosylate intermediate, which allows for the divergent synthesis of various analogs by reaction with different amines.[13]

Experimental Protocol: Synthesis from D-Serine

Step 1: Protection of D-Serine

-

Suspend D-serine in methanol.

-

Add thionyl chloride dropwise at 0°C to form the methyl ester hydrochloride.

-

Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) to yield Boc-D-serine methyl ester.

Step 2: Introduction of the Phenyl Group (Grignard Reaction)

-

Dissolve the protected serine ester in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C.

-

Add a solution of phenylmagnesium bromide in THF dropwise. This reaction adds the phenyl group to the ester carbonyl, forming a tertiary alcohol. The stereochemistry is directed by the existing chiral center.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Reduction and Protection

-

The resulting ketone is reduced using a mild reducing agent like sodium borohydride to yield the desired alcohol with the threo configuration.

-

Protect the newly formed secondary alcohol, for instance, as a silyl ether (e.g., using TBDMSCl), to prevent it from interfering in subsequent steps.

Step 4: Tosylation of the Primary Alcohol

-

Selectively deprotect the primary alcohol (if a protecting group was used on both).

-

React the intermediate with p-toluenesulfonyl chloride (TsCl) in pyridine to convert the primary hydroxyl group into a good leaving group (tosylate). This forms the key intermediate, a protected D-threo-tosylate.

Step 5: Introduction of the Morpholine Moiety

-

Displace the tosylate group by nucleophilic substitution with morpholine. This reaction is typically carried out in a polar aprotic solvent like DMF at an elevated temperature.

Step 6: Deprotection and N-Acylation

-

Remove the Boc protecting group from the amine using an acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

-

Remove the silyl protecting group from the secondary alcohol using a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Acylate the free amine with palmitoyl chloride in the presence of a base (e.g., TEA) in a solvent like dichloromethane (DCM) to yield the final product, D-threo-PPMP.

To synthesize the racemic DL-threo-PPMP, one can either start with DL-serine or synthesize the D-threo and L-threo enantiomers separately (starting from D- and L-serine, respectively) and then combine them in equimolar amounts.

Synthesis Workflow Diagram

Caption: Stereoselective synthesis pathway for D-threo-PPMP from D-Serine.

Mechanism of Action: Inhibition of Glucosylceramide Synthase

DL-threo-PPMP functions as a potent and specific inhibitor of glucosylceramide synthase (GCS).[1] The D-threo isomer, being a close structural analog of ceramide, acts as a competitive inhibitor with respect to the ceramide binding site on the enzyme.[14][15] The L-threo isomer is significantly less active as an inhibitor.

The Glycosphingolipid Biosynthetic Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum and culminates in the formation of ceramide.[3] Ceramide is then transported to the Golgi apparatus, where GCS catalyzes its glucosylation on the cytosolic leaflet.[3] This newly formed glucosylceramide is the precursor for hundreds of different complex GSLs, including lactosylceramides, globosides, and gangliosides.

Inhibition of GCS by DL-threo-PPMP creates a metabolic bottleneck, leading to two primary consequences:

-

Depletion of Glycosphingolipids: The synthesis of GlcCer and all downstream GSLs is significantly reduced. This allows for the study of cellular processes that depend on these lipids.

-

Accumulation of Ceramide: By blocking its conversion to GlcCer, PPMP can lead to an accumulation of cellular ceramide. Elevated ceramide levels are known to trigger signaling pathways that can lead to cell cycle arrest and apoptosis.[16]

Signaling Pathway Diagram

Caption: Inhibition of the GSL pathway by DL-threo-PPMP.

Protocol for In Vitro GCS Inhibition Assay

To validate the synthetic compound and quantify its inhibitory potency, a cell-free enzymatic assay can be performed. This protocol measures the incorporation of radiolabeled glucose into ceramide.

Materials:

-

Cell homogenates or microsomes from a suitable cell line (e.g., MDCK cells) as the enzyme source.[2]

-

Radiolabeled UDP-[¹⁴C]glucose.

-

Ceramide substrate (e.g., C6-ceramide).

-

DL-threo-PPMP stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl₂).

-

Scintillation cocktail and vials.

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the assay buffer, a fixed concentration of ceramide, and varying concentrations of DL-threo-PPMP (e.g., from 0.1 µM to 100 µM). Include a "no inhibitor" control.

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to bind.

-

Initiate the enzymatic reaction by adding the cell homogenate (enzyme source) and UDP-[¹⁴C]glucose.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v) to extract the lipids.

-

Centrifuge to separate the phases. The newly synthesized [¹⁴C]glucosylceramide will be in the lower organic phase.

-

Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid residue in a small volume of chloroform/methanol.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The IC₅₀ for DL-threo-PPMP is typically in the range of 2-20 µM.[1]

Conclusion

DL-threo-PPMP is an indispensable tool for glycosphingolipid research. Its well-defined mechanism as a competitive inhibitor of glucosylceramide synthase provides a reliable method for modulating GSL biosynthesis in vitro and in vivo. The stereoselective synthesis outlined in this guide allows for the production of a high-purity compound, and the accompanying biochemical assay provides a robust system for validating its inhibitory activity. By leveraging the principles and protocols detailed herein, researchers can confidently employ DL-threo-PPMP to further unravel the complex biology of glycosphingolipids.

References

- DL-threo-PPMP (hydrochloride) - Glucosylceramide Synthase Inhibitor. APExBIO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8BrHF4nLnaMHvuKopnyvKEqZUpVH_azusxtWG_EzPlQIiRqMICbVQJgJs8plvBelm0ZMnORTZLT4pzrZhWNl7TXEHX43lY10b-quaFIXhtnonajqAYon_QVG2nY9EVMMSNDNs-wgKHcyUfl2Hq6h8S1o=]

- D,L-threo-PPMP, Glucosylceramide synthase inhibitor (CAS 149022-18-4). Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn_IoBJ_1WztlbWkEtQXfNf5nEHFfSJP5ptR9vaUr-xinDlzjJj_jwNAUNPBteS9F89w78N6tbzrCOdb8-dZ7Mh_LMImLynW3ZPoU_9RBZjOyADgsLlyd9XcRJEiQG0MUml3LUL2Q4dRYUtCGtg99VQ9um1BP3pQ-DCWOwfjvsY99XQQ1EBuQAeLCmgkebCR7n7-xXd8Lk19ADYTWzdY59-S4xlliprw==]

- D-threo-PPMP | GlcCer Synthase Inhibitor. MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOKnswk6HPxUJwqT3an5FNIZez5EWHp2XMUiwVcqvWkOuje-DROhKHz5P9AKAWspdNk5ijjU8u8ffJQgG8OWUYnRL1Ylv_5rb0R6jfn1y0z9JO08VGr-J9GrLg7ZVHk6_xK63J4jqpBE1dlA==]

- DL-threo-PPMP (hydrochloride). Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFRprTdSAr_4RvT1ABr9QltlFJIlwRvtvwla1GwXCERVkicWjzPWZW_YkCPlfvtn49Vxa_FUBvdoMC0eNgGMwB25zOold16KKW3rd8gA-qVqLpYrLzsZmVN6JazcQQ4nFWkgtT88bKI6etl9dVii0TEV-jp2HI1H-eFQKIltvg]

- D-threo-PPMP hydrochloride | GlcCer Synthase Inhibitor. MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEduRgMueBsLwEeHl4ZUeVy6EHEHOAgacgA5RQ-Nx7sf3vv0YYXTaT1c2_Y1DBbAy27gzQCDzOUolBcRx-KHvXBBSg1Haz17rEot6K21O9A9I2Jolwp9NvL2q1qGlYBckNodbampbB5Kj5x50g8zpiWkr3kxebw5v8s]

- Development of a new inhibitor of glucosylceramide synthase. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIlWZVO8UOtr7TeNtcNpXE1wJHbp7jbeAyYyxjnYU39XmTQx1CgIGYhtnEmRhlVofXJwnE2Omk2xteR4p61d-l9K5By3gZr7nXUhfq-XUhGKkjyr1fK2wnYYpKENH-gJB25bDP]

- Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdSej10Dyo1sjb4eChQ_9zxl2d4KTiTCVefB8SOUFEuUmiJDoAywN6ndtT-p_5MZPygPx1X7Uh2mur8JszrP1yURGhYA9-4-YPcifVnzKwve60U0F8cQaHEGVrx1JQg7iZkLcAzdCxSsuIRY4t8ALn]

- D-threo-PPMP (hydrochloride) (CAS 139889-65-9). Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhFUPpMEibQ4XtGDpX5vOWgCLgBKKQgQfQRiDngW9GnsvB1X-_-KQ1lP6UD58Kt9VXimHcPRUBuFaP2Y14YmxVAGj0YfMV_wNZnae3Wj2UkLL7JYe3e_Hwb9TCNfwxz6GAv09uRSNIU4qxjr4Dz2lSV0eU8P7LmLdxPjYzu6c=]

- D-threo-PPMP (PPMP), glucosylceramide synthase inhibitor (CAS 139889-65-9). Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6O6-47oY25O_ajTLMt_ASCdOBqSqSyj7HCBQEvMsUEAhcrhbClbyNLJ9IRYZjtR9d0vGr-RwaowaUtlMzb9ca950vW3lW4SFaAr2uMird9cIeGgQQdub6qhmPO1RbxpNeCReyEhPQj-Su8KLJraiEqDEwHFnkg2T0LP4HdhJLI0GfKAmOWHnv533LzNrcNKqu8U6b2F_zop9LCeLjktwFVLYD5lpEfBt02H4=]

- Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4552119/]

- D,L-threo-PDMP. Labclinics Shop. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg01shHSXOHq7FDtGCvrFwGo7r2-o-PnqwN1aStZD3zj6RYwfXekAoMD3BNuIxXTPI51Dy3a-FnG5deEGX05BIhMFBzj2q7Bz4rvBG9QpUxNqiishJzEI2r2LUpkKyfsum2rquOyyp3yVPa6AICx4sDa2MyAEr6L0O]

- Enzo Life Sciences DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpRobjVxj6b7_HWBVyQMcuPI2oHAPzxzpNUYvOBuUa5LVpBCCqte0tZt0sFtdWNW33PQB-xuNnwu8ifJOHJFk1GzOKR1eGBad_tS1FLgluXpD5Pbh7GbwZ9EM9Nn2EhG1dK5p2QnyuZQsY3Vx2w5Zm05QlHKjQC0un]

- The catalytic activity and inhibitors of glucosylceramide synthase. ResearchGate. [URL: https://www.researchgate.net/figure/The-catalytic-activity-and-inhibitors-of-glucosylceramide-synthase-a-Glucosylceramide_fig1_328329621]

- Glycosyltransferase inhibitors: Synthesis of D-threo-PDMP, L-threo- PDMP, and other brain glucosylceramide synthase inhibitors from D- or L- serine. University of Arizona. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGjJHnJeB8uBOs4qF01cLkHG973G4Ya9I5CgSm7EdwIJ6Dt24fmJ2i6GLXX4LVhcmUTASx3pESBOFjauP2YavyFxTI7EbzGBKZ9lqdDNMgT2GbT4FdMhK-ZcNxxSofxZX3DjL5QrQiAiOl19ALvXksxcHlxma-4wuzzGG1EKGrOkgHEAWpoZske92bDPxIVUFuf-COilFeGIQZa0tT-GqSdf9tw8PUGviL]

- A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17591691/]

- (+)-D-threo-PDMP (hydrochloride). Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF91X7lWDVXkO2BhwKL8KfpRtNa_1MVu-RBCTC8BvmBRlaqi1KNAqIcScH9m4hMHIUR3-4SRLXytiG3JsHAInwL077XgqUKiNZbaOKSgquq8aSjEEJ3rjCxBxgr-pVb4SGN_bJRqgDdZL3c7ZVPIzgu1vX1ZCbiW8vECMR3QfUrfGtvNw==]

- Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3093202/]

- DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol 98%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuIa4pQ6dYxmvw12NcjTalW15eCg3mBWsDV3rMB98OgI0tYnAdQ42GCw0AGk6rP4jXpTaiJn1f8WbxXO7dgnIolrq9RnYKax0Z9DOxAvvkVDZtt5y-kMOyflVcVZMgutmquR80teWbDthWo1k9iG_p8Q==]

- Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Preparation-of-the-active-isomer-of-inhibitor-of-Inokuchi-Radin/24560b730997d8b1836a9920150d402123447997]

Sources

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Enzo Life Sciences DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol | Fisher Scientific [fishersci.com]

- 11. DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol 98 149022-18-4 [sigmaaldrich.com]

- 12. D-threo-PPMP (PPMP), glucosylceramide synthase inhibitor (CAS 139889-65-9) | Abcam [abcam.com]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase. | Semantic Scholar [semanticscholar.org]

- 16. shop.labclinics.com [shop.labclinics.com]

An In-depth Technical Guide to the Cellular Effects of Glucosylceramide Synthase Inhibition by DL-Ppmp

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosylceramide Synthase (GCS), or UDP-glucose:ceramide glucosyltransferase (UGCG), occupies a pivotal juncture in cellular metabolism, catalyzing the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1] These complex molecules are not merely structural components of the cell membrane but are critical modulators of signal transduction, cell-cell recognition, and proliferation.[2][3] The synthetic ceramide analog, DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-Ppmp), is a potent and specific inhibitor of GCS, making it an invaluable tool for dissecting the multifaceted roles of GSLs.[4][5] Inhibition of GCS by DL-Ppmp initiates a cascade of profound cellular changes, including the depletion of complex GSLs, the accumulation of the bioactive lipid ceramide, and the subsequent induction of apoptosis, autophagy, and cell cycle arrest. This guide provides a comprehensive technical overview of the mechanisms of action of DL-Ppmp, its downstream cellular consequences, and detailed protocols for studying these effects in a laboratory setting.

The Central Role of Glucosylceramide Synthase in Cellular Homeostasis

Glycosphingolipids are integral components of eukaryotic cell membranes, where they cluster into specialized microdomains known as lipid rafts.[6] These domains function as signaling platforms, regulating receptor tyrosine kinases, integrin signaling, and other pathways crucial for cell survival and function. The synthesis of the vast majority of these GSLs begins with a single enzymatic reaction: the glucosylation of ceramide by GCS to form glucosylceramide (GlcCer).[3][7] This product is then further modified in the Golgi apparatus to generate hundreds of distinct GSL species, including those of the ganglio-, globo-, and lacto-series.[2][8]

Given this central role, dysregulation of GCS activity and aberrant GSL expression are hallmarks of numerous pathologies, most notably cancer, where they contribute to multidrug resistance, metastasis, and altered cell signaling.[2][9][10] Consequently, GCS has emerged as a significant therapeutic target.[1][3]

Mechanism of Action: DL-Ppmp as a Specific GCS Inhibitor

DL-Ppmp is a structural analog of ceramide that acts as a potent inhibitor of GCS.[5] Its mechanism involves direct competition with endogenous ceramide for the enzyme's active site, thereby blocking the synthesis of GlcCer.[8] This inhibition is stereospecific; the D-threo isomer is the active form, while other isomers, such as the L-threo or erythro forms, are significantly less active or inactive.[8][11][12]

The primary biochemical consequences of GCS inhibition are twofold:

-

Depletion of Glucosylceramide and Complex GSLs: By blocking the initial step, DL-Ppmp leads to a time- and dose-dependent reduction in the cellular pools of GlcCer and all downstream GSLs.[13][14]

-

Accumulation of Ceramide: The enzymatic block causes the substrate, ceramide, to accumulate within the cell.[14][15] This is a critical event, as ceramide is not merely a precursor lipid but a potent second messenger that can trigger pathways leading to apoptosis and cell cycle arrest.[1]

Modulation of Autophagy

Autophagy, or "self-eating," is a catabolic process for degrading and recycling cellular components. The relationship between GCS inhibition and autophagy is complex. Ceramide accumulation can induce autophagy as a pro-survival response to cellular stress. [4]However, sustained or excessive autophagy can also lead to autophagic cell death. [16]The ultimate outcome—cell survival or death—depends on the cellular context, the degree of GCS inhibition, and the crosstalk with apoptotic pathways. [16][17][18]Often, autophagy and apoptosis are co-regulated, with key proteins like Beclin-1 acting as nodes of interaction. [16]

Cell Cycle Arrest

Inhibition of GSL synthesis has been shown to impede cell proliferation by inducing cell cycle arrest, typically in the G1 phase. [14][19]This effect is thought to be mediated by both the depletion of GSLs, which are required for the proper function of growth factor receptors in membrane rafts, and the accumulation of anti-proliferative ceramide. [19]GCS inhibition can disrupt the signaling cascades that drive progression through the G1/S checkpoint, preventing cells from committing to DNA replication. [20][21]

Experimental Methodologies: A Practical Guide

To rigorously study the effects of DL-Ppmp, a multi-pronged approach combining biochemical analysis with cell-based assays is essential.

Protocol 1: Analysis of Glycosphingolipid and Ceramide Levels by Mass Spectrometry

This protocol provides a workflow for the quantitative analysis of key lipids following GCS inhibition. The causality behind this choice is that mass spectrometry offers unparalleled sensitivity and specificity, allowing for the precise quantification of dozens of individual lipid species in a single run. [22][23] Methodology:

-

Cell Treatment: Plate cells at a desired density (e.g., 1x10^6 cells per 10 cm dish) and allow them to adhere overnight. Treat cells with DL-Ppmp (a typical concentration range is 5-20 µM) or vehicle (e.g., DMSO) for 24-72 hours. [8]2. Cell Harvesting: Aspirate media, wash cells twice with ice-cold PBS, and scrape cells into a known volume of PBS. Reserve a small aliquot for protein quantification (e.g., BCA assay).

-

Lipid Extraction: Perform a biphasic lipid extraction. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water solvent system. [8][24] * To the cell suspension, add methanol and chloroform to achieve a single-phase system (e.g., 1:2:0.8 v/v/v chloroform:methanol:aqueous sample).

-

Vortex thoroughly and incubate at room temperature.

-

Add additional chloroform and water to induce phase separation.

-

Centrifuge to pellet protein and separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Sample Preparation: Dry the extracted lipids under a stream of nitrogen. The sample can then be reconstituted in an appropriate solvent for mass spectrometry analysis. For GSLs, permethylation may be performed to improve ionization efficiency. [24][25]5. LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. [23] * Use a suitable chromatography column (e.g., C18) to separate lipid species.

-

Employ a triple quadrupole or Q-TOF mass spectrometer operating in a multiple reaction monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion for a lipid of interest and monitoring a specific product ion after fragmentation, ensuring high specificity. [23] * Quantify lipids by comparing their peak areas to those of known amounts of internal standards added at the beginning of the extraction.

-

Protocol 2: Fluorometric Caspase-3 Activity Assay

This assay provides a quantitative measure of apoptosis. It is based on the principle that active caspase-3 specifically cleaves a synthetic substrate, releasing a fluorescent molecule. [26]This method is chosen for its high throughput, sensitivity, and direct measurement of a key executioner of apoptosis. [27][28] Methodology:

-

Cell Treatment: Plate cells in a 96-well plate (e.g., 5x10^4 cells/well) and treat with DL-Ppmp as described above. Include untreated controls and a positive control for apoptosis (e.g., staurosporine).

-

Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes. [26][29]3. Prepare Reaction Mix: On ice, prepare a master reaction mix containing 2x reaction buffer and the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). [28][29]The final reaction should contain DTT to ensure the caspase catalytic site remains in a reduced, active state.

-

Assay Execution: Add 50 µL of the reaction mix to each well containing cell lysate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Reading: Measure the fluorescence using a microplate reader equipped with the appropriate filters (e.g., excitation at 380 nm and emission at 440 nm for AMC). [26][28]7. Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate. Express the results as a fold-change in caspase-3 activity relative to the untreated control.

Data Summary and Interpretation

The inhibition of GCS by DL-Ppmp is expected to produce a distinct and measurable pattern of cellular changes. The table below summarizes the anticipated quantitative results from the described protocols.

| Parameter Measured | Method | Expected Outcome with DL-Ppmp | Causality/Interpretation |

| Glucosylceramide (GlcCer) | LC-MS/MS | Significant Decrease (e.g., 50-90%) | Direct consequence of GCS enzyme inhibition. [11][14] |

| Total Ceramide | LC-MS/MS | Significant Increase (e.g., 2-5 fold) | Accumulation of the substrate upstream of the enzymatic block. [14][15] |

| Complex GSLs (e.g., GM3) | LC-MS/MS | Significant Decrease | Depletion of the precursor GlcCer prevents downstream synthesis. [13] |

| Caspase-3 Activity | Fluorometric Assay | Significant Increase (e.g., 3-10 fold) | Ceramide accumulation triggers the intrinsic apoptotic pathway. [30] |

| Cells in G1 Phase | Flow Cytometry | Increased Percentage | GSL depletion and ceramide accumulation induce cell cycle arrest. [19] |

Conclusion and Future Perspectives

DL-Ppmp-mediated inhibition of glucosylceramide synthase provides a powerful model for understanding the profound influence of glycosphingolipid metabolism on cellular fate. The resulting depletion of complex GSLs and accumulation of ceramide converge to induce apoptosis, autophagy, and cell cycle arrest. These effects underscore the potential of GCS inhibitors as therapeutic agents, particularly in oncology, where overcoming multidrug resistance and inhibiting proliferation are key goals. [30]Further research using these tools will continue to illuminate the intricate signaling networks governed by GSLs and open new avenues for drug development targeting metabolic vulnerabilities in disease.

References

- Influence of glycosphingolipids on cancer cell energy metabolism - PubMed. (2020). Progress in Lipid Research.

- Inhibitors of Glucosylceramide Synthase - PubMed. (n.d.). Methods in Molecular Biology.

- Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC - PubMed Central. (n.d.). Analytica Chimica Acta.

- Cancer-Associated Glycosphingolipids as Tumor Markers and Targets for Cancer Immunotherapy - PubMed. (2021).

- Caspase Activity Assay - Creative Bioarray. (n.d.).

- What are UGCG inhibitors and how do they work? - Patsnap Synapse. (2024).

- Mass spectrometric quantification of plasma glycosphingolipids in human GM3 ganglioside deficiency - PMC - PubMed Central. (2019). Molecular Genetics and Metabolism.

- Caspase Protocols in Mice - PMC - PubMed Central - NIH. (n.d.). Methods in Molecular Biology.

- Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids - PubMed. (n.d.).

- Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - JoVE. (2023). Journal of Visualized Experiments.

- Synthesis, function, and therapeutic potential of glycosphingolipids - PMC - PubMed Central. (2025). Cellular and Molecular Life Sciences.

- Caspase-3 activity assay. (n.d.). CUSABIO.

- The catalytic activity and inhibitors of glucosylceramide synthase. (a)... - ResearchGate. (n.d.).

- What are Glycosphingolipid inhibitors and how do they work? - Patsnap Synapse. (2024).

- Deciphering the Importance of Glycosphingolipids on Cellular and Molecular Mechanisms Associated with Epithelial-to-Mesenchymal Transition in Cancer - NIH. (2021). Cancers (Basel).

- Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC. (n.d.). Molecular Biology of the Cell.

- Sphingolipid metabolism in the development and progression of cancer: one cancer's help is another's hindrance - ResearchG

- Mass Spectrometric Analysis of Glycosphingolipid Antigens - PMC - NIH. (2013). Journal of Visualized Experiments.

- Lipidomics of Glycosphingolipids - MDPI. (1989).

- Caspase-3 Activity Assay Kit - Cell Signaling Technology. (n.d.). Cell Signaling Technology.

- Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC - NIH. (n.d.). Journal of Lipid Research.

- D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed. (n.d.). Journal of Biological Chemistry.

- Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed. (n.d.). Journal of Biological Chemistry.

- Effect of an Inhibitor of Glucosylceramide Synthesis on Cultured Human Keratinocytes. (n.d.).

- PPMP inhibits GlcCer synthesis in G. lamblia. Isolated parasites were... | Download Scientific Diagram - ResearchGate. (n.d.).

- Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI. (2021). NCBI.

- DL-threo-PPMP (hydrochloride) - Cayman Chemical. (n.d.). Cayman Chemical.

- Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus - PMC - PubMed Central. (2021). Journal of Biological Chemistry.

- DL-threo-PPMP (hydrochloride) - Glucosylceramide Synthase Inhibitor | APExBIO. (n.d.). APExBIO.

- Enzo Life Sciences DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol. (n.d.). Fisher Scientific.

- threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- DL-erythro-PPMP (hydrochloride) - Cayman Chemical. (n.d.). Cayman Chemical.

- L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol stimulates ganglioside biosynthesis, neurite outgrowth and synapse form - SciSpace. (n.d.). European Journal of Biochemistry.

- Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments. (n.d.).

- Inhibition of Glucosylceramide Synthase Sensitizes Head and Neck Cancer to Cispl

- Autophagy and apoptosis cascade: which is more prominent in neuronal death? - PMC. (n.d.). Cellular and Molecular Life Sciences.

- D,L-threo-PPMP, Glucosylceramide synthase inhibitor (CAS 149022-18-4) | Abcam. (n.d.). Abcam.

- Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - ACS Publications. (2022). Journal of Medicinal Chemistry.

- Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - NIH. (n.d.). Biology Open.

- Autophagy collaborates with apoptosis pathways to control oligodendrocyte number - PMC. (n.d.). The Journal of Cell Biology.

- The molecular architecture of cell cycle arrest - PMC - PubMed Central - NIH. (n.d.). Molecular Systems Biology.

- Induced cell cycle arrest - Wikipedia. (n.d.). Wikipedia.

- D-threo-PPMP hydrochloride | GlcCer Synthase Inhibitor | MedChemExpress. (n.d.). MedChemExpress.

- G2/M cell cycle arrest in the life cycle of viruses - PMC - PubMed Central - NIH. (n.d.). Journal of Virology.

- Self-consumption: the interplay of autophagy and apoptosis - PMC - PubMed Central - NIH. (n.d.). Cell Research.

- In vitro cell cycle arrest induced by using artificial DNA templates - PMC - NIH. (n.d.).

Sources

- 1. What are UGCG inhibitors and how do they work? [synapse.patsnap.com]

- 2. Synthesis, function, and therapeutic potential of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Glycosphingolipid inhibitors and how do they work? [synapse.patsnap.com]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Influence of glycosphingolipids on cancer cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cancer-Associated Glycosphingolipids as Tumor Markers and Targets for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deciphering the Importance of Glycosphingolipids on Cellular and Molecular Mechanisms Associated with Epithelial-to-Mesenchymal Transition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Autophagy and apoptosis cascade: which is more prominent in neuronal death? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Autophagy collaborates with apoptosis pathways to control oligodendrocyte number - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Self-consumption: the interplay of autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of an inhibitor of glucosylceramide synthesis on cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The molecular architecture of cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 22. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mass spectrometric quantification of plasma glycosphingolipids in human GM3 ganglioside deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mass Spectrometric Analysis of Glycosphingolipid Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 29. media.cellsignal.com [media.cellsignal.com]

- 30. aacrjournals.org [aacrjournals.org]

The Investigator's Guide to DL-Ppmp: A Technical Probe into Sphingolipid Metabolism

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-Ppmp) in the intricate study of sphingolipid metabolism. Moving beyond a simple recounting of protocols, this document delves into the causal logic behind experimental design, ensuring a robust and insightful approach to scientific inquiry.

Part 1: Deconstructing Sphingolipid Metabolism: The Central Role of Glucosylceramide Synthase

Sphingolipids are a class of lipids that are not merely structural components of cell membranes but also pivotal signaling molecules involved in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cell-cell recognition.[1][2] The metabolic network governing these lipids is a complex interplay of synthetic and catabolic pathways, with ceramide positioned at its core.[3][4] Ceramide can be metabolized through various enzymatic pathways, one of which is its glycosylation by glucosylceramide synthase (GCS) to form glucosylceramide (GlcCer). This is the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs), a diverse family of molecules with crucial biological functions.[5][6]

The strategic importance of GCS makes it a prime target for pharmacological intervention to dissect the roles of GSLs. By inhibiting GCS, researchers can induce a metabolic bottleneck, leading to the accumulation of the upstream substrate, ceramide, and the depletion of downstream GSLs. This perturbation allows for a detailed investigation into the functional consequences of altering the balance of these bioactive lipids.

Diagram 1: The Sphingolipid Metabolic Pathway This diagram illustrates the central position of ceramide and the critical role of Glucosylceramide Synthase (GCS) in the biosynthesis of glycosphingolipids.

Caption: Simplified sphingolipid metabolic pathway highlighting the inhibitory action of DL-Ppmp on GCS.

Part 2: DL-Ppmp - A Molecular Crowbar to Pry Open Sphingolipid Pathways

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-Ppmp) is a synthetic ceramide analog that acts as a potent and specific inhibitor of glucosylceramide synthase.[5] Its structural similarity to ceramide allows it to competitively bind to the enzyme, thereby blocking the transfer of glucose from UDP-glucose to ceramide.[5] This inhibition has profound and predictable consequences on the cellular sphingolipidome.

Mechanistic Consequences of GCS Inhibition by DL-Ppmp:

-

Depletion of Glycosphingolipids: The primary and most direct effect of DL-Ppmp is the reduction in the cellular levels of GlcCer and all downstream complex GSLs.[7] This allows researchers to probe the functions of these molecules in various cellular contexts. For instance, studies have used DL-Ppmp to demonstrate the role of GSLs in developmental processes, such as gastrulation in amphibians.[8]

-

Accumulation of Ceramide: By blocking its conversion to GlcCer, DL-Ppmp leads to a significant buildup of intracellular ceramide.[9] This accumulation can trigger a range of cellular responses, as ceramide itself is a potent signaling molecule implicated in apoptosis, cell cycle arrest, and autophagy.[10][11] It is crucial for researchers to recognize that the observed cellular phenotype following DL-Ppmp treatment may be a consequence of GSL depletion, ceramide accumulation, or a combination of both.

Stereospecificity and Experimental Considerations:

It is important to note that DL-Ppmp is a racemic mixture of D-threo and L-threo enantiomers. The D-threo form (D-PDMP) is a more potent inhibitor of GCS, while the L-threo enantiomer (L-PDMP) can have distinct, sometimes opposing, biological effects, such as stimulating ganglioside biosynthesis in neuronal cells.[7][12] For precise mechanistic studies, the use of the individual enantiomers is highly recommended.

Part 3: Experimental Design and Protocols with DL-Ppmp

A well-designed experiment using DL-Ppmp involves careful consideration of the cell type, treatment conditions, and the analytical methods used to assess the changes in the sphingolipid profile and cellular phenotype.

Cell Culture Treatment with DL-Ppmp

The optimal concentration and duration of DL-Ppmp treatment will vary depending on the cell line and the specific research question. It is essential to perform a dose-response and time-course experiment to determine the ideal conditions.

Protocol 1: General Procedure for DL-Ppmp Treatment in Cultured Cells

-

Preparation of DL-Ppmp Stock Solution:

-

DL-Ppmp is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.

-

-

Treatment:

-

The following day, replace the culture medium with fresh medium containing the desired final concentration of DL-Ppmp. A typical starting concentration range is 1-20 µM.[5][10]

-

Include a vehicle control (DMSO) at the same final concentration as in the DL-Ppmp-treated samples.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Harvesting:

-

For lipid analysis, wash the cells with ice-cold phosphate-buffered saline (PBS), scrape them into a suitable solvent, and proceed with lipid extraction.

-

For analysis of cellular phenotypes (e.g., apoptosis, cell cycle), process the cells according to the specific assay protocol.

-

Analysis of Sphingolipid Profiles

To validate the efficacy of DL-Ppmp treatment and to understand the resulting changes in the sphingolipidome, robust analytical techniques are required. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of individual sphingolipid species.[13][14]

Protocol 2: Sphingolipid Extraction and Analysis by HPLC-MS/MS

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell pellet, add a mixture of chloroform:methanol (1:2, v/v) and vortex thoroughly.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol/chloroform).

-

Separate the different sphingolipid species using a C18 reverse-phase HPLC column with a gradient elution.[15]

-

Detect and quantify the individual sphingolipids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[14] Specific parent-product ion transitions for each lipid species of interest should be established.

-

Table 1: Expected Changes in Sphingolipid Levels Following DL-Ppmp Treatment

| Sphingolipid Class | Expected Change | Rationale |

| Ceramide | Increase | Blockage of its conversion to GlcCer.[9] |

| Glucosylceramide (GlcCer) | Decrease | Direct inhibition of its synthesis by GCS.[16] |

| Lactosylceramide | Decrease | Depletion of its precursor, GlcCer. |

| Gangliosides (e.g., GM3) | Decrease | Depletion of the upstream precursor, GlcCer.[16] |

| Sphingomyelin | Variable | May increase in some cell types as ceramide is shunted to this pathway.[16] |

| Sphingosine | Variable | May increase due to the catabolism of accumulated ceramide. |

| Sphingosine-1-Phosphate | Variable | Dependent on the levels of its precursor, sphingosine. |

Diagram 2: Experimental Workflow for Studying Sphingolipid Metabolism with DL-Ppmp This diagram outlines the key steps in a typical experiment using DL-Ppmp, from cell culture to data analysis.

Caption: A generalized workflow for investigating the effects of DL-Ppmp on cellular sphingolipid metabolism and function.

Part 4: Applications in Disease Research

The ability of DL-Ppmp to modulate sphingolipid metabolism has made it a valuable tool in various fields of disease research.

-

Cancer Research: Altered GSL expression is a hallmark of many cancers and is associated with multidrug resistance. DL-Ppmp has been shown to resensitize multidrug-resistant cancer cells to chemotherapy, highlighting the therapeutic potential of targeting GCS.[17]

-

Lysosomal Storage Diseases (LSDs): In LSDs such as Gaucher and Fabry disease, there is a genetic defect in the catabolism of GSLs, leading to their accumulation in lysosomes.[18][19] Substrate reduction therapy (SRT) using GCS inhibitors aims to decrease the synthesis of these lipids, thereby alleviating the burden on the deficient lysosomal enzymes.[18]

-

Neurodegenerative Diseases: Sphingolipids play crucial roles in the nervous system, and their dysregulation has been implicated in neurodegenerative disorders.[3] DL-Ppmp has been used to study the impact of GSL depletion on neuronal processes and has been shown to stimulate autophagy flux in neurons.[10]

Part 5: Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of experimental data generated using DL-Ppmp, a self-validating approach is essential. This involves incorporating appropriate controls and validation steps throughout the experimental workflow.

-

Positive and Negative Controls: In addition to a vehicle control, consider using a cell line known to be sensitive or resistant to DL-Ppmp as a positive or negative control, respectively.

-

Orthogonal Approaches: Whenever possible, confirm key findings using an alternative method. For example, if DL-Ppmp induces a specific phenotype, attempt to replicate it using siRNA-mediated knockdown of GCS.[9]

-

Lipidomic Validation: Always confirm the on-target effect of DL-Ppmp by analyzing the sphingolipid profile. This ensures that the observed phenotype is indeed correlated with the expected changes in sphingolipid metabolism.

By adhering to these principles of scientific integrity and logical experimental design, researchers can effectively harness the power of DL-Ppmp to unravel the complex and vital roles of sphingolipids in health and disease.

References

-

Mencarelli, C., & Guido, C. (2020). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Available at: [Link]

-

Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. Available at: [Link]

-

Reactome. (n.d.). Sphingolipid metabolism. Reactome Pathway Database. Available at: [Link]

-

PubChem. (n.d.). Sphingolipid Metabolism. PubChem. Available at: [Link]

-

Frontiers. (n.d.). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers. Available at: [Link]

-

Radin, N. S., Shayman, J. A., & Inokuchi, J. (1993). Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase. PubMed. Available at: [Link]

-

Mitchison, T. J., et al. (2012). Inhibition of glycosphingolipid biosynthesis induces cytokinesis failure. PMC - NIH. Available at: [Link]

-

Kobayashi, T., et al. (2006). D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains. PubMed. Available at: [Link]

-

Radin, N. S., et al. (1991). Metabolism of D-[3H]threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an Inhibitor of Glucosylceramide Synthesis, and the Synergistic Action of an Inhibitor of Microsomal Monooxygenase. PubMed. Available at: [Link]

-

K-State Lipidomics Research Center. (n.d.). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. NIH. Available at: [Link]

-

Future Science. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. PMC - NIH. Available at: [Link]

-

Inokuchi, J., et al. (1997). L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol stimulates ganglioside biosynthesis, neurite outgrowth and synapse formation in cultured CNS neurons. SciSpace. Available at: [Link]

-

Merrill, A. H., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. PMC - NIH. Available at: [Link]

-

Del Poeta, M., et al. (2014). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Sphingolipid Extraction and Analysis by Thin-Layer Chromatography. ResearchGate. Available at: [Link]

-

Obeid, L. M., & Hannun, Y. A. (2009). The sphingolipid salvage pathway in ceramide metabolism and signaling. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Inhibition of the synthesis of glycosphingolipid by a ceramide analogue (PPMP) in the gastrulation of Bufo arenarum. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Effect of PPMP treatment on cellular lipids, receptor(s) expression and... ResearchGate. Available at: [Link]

-

Frontiers. (n.d.). Pre-clinical Mouse Models of Neurodegenerative Lysosomal Storage Diseases. Frontiers. Available at: [Link]

-

Thiele, C., et al. (2021). The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation. PMC - NIH. Available at: [Link]

-

Science. (2024). Sphingolipid biosynthesis is essential for metabolic rewiring during TH17 cell differentiation. Science. Available at: [Link]

-

MDPI. (2021). Lysosomal Storage Disorders: Molecular Basis and Therapeutic Approaches. PMC - NIH. Available at: [Link]

Sources

- 1. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis [mdpi.com]

- 2. Reactome | Sphingolipid metabolism [reactome.org]

- 3. researchgate.net [researchgate.net]

- 4. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 7. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of glycosphingolipid biosynthesis induces cytokinesis failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Frontiers | Pre-clinical Mouse Models of Neurodegenerative Lysosomal Storage Diseases [frontiersin.org]

- 19. Lysosomal Storage Disorders: Molecular Basis and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

DL-threo-PPMP: A Technical Guide to Inducing Apoptosis in Cancer Cells

Abstract

This technical guide provides an in-depth exploration of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) as a potent tool for inducing apoptosis in cancer cells. We delve into the molecular mechanisms underpinning its action as a glucosylceramide synthase (GCS) inhibitor, the resulting accumulation of pro-apoptotic ceramide, and the subsequent activation of the intrinsic apoptotic cascade. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and detailed, field-proven experimental protocols. By elucidating the causality behind experimental choices and providing self-validating methodologies, this guide aims to empower researchers to effectively utilize DL-threo-PPMP in their cancer research endeavors.

Introduction: Targeting Sphingolipid Metabolism in Oncology

The aberrant metabolism of sphingolipids is increasingly recognized as a hallmark of cancer, contributing to therapeutic resistance and tumor progression[1][2][3][4]. A key player in this metabolic network is the enzyme glucosylceramide synthase (GCS), which catalyzes the conversion of the pro-apoptotic lipid second messenger, ceramide, into glucosylceramide[1][5]. This glycosylation step is critical, as it reduces the intracellular concentration of ceramide, thereby protecting cancer cells from its cell death-inducing effects[1][4]. Overexpression of GCS has been observed in a variety of drug-resistant cancers, making it a compelling target for therapeutic intervention[1][4][6].

DL-threo-PPMP is a synthetic, cell-permeable ceramide analog that acts as a potent and specific inhibitor of GCS[5][7]. By blocking the activity of this enzyme, DL-threo-PPMP effectively prevents the glycosylation of ceramide, leading to its intracellular accumulation and the subsequent initiation of apoptosis[8]. This guide will provide a comprehensive overview of the mechanisms of DL-threo-PPMP-induced apoptosis and furnish detailed protocols for its application in a laboratory setting.

Molecular Mechanism of DL-threo-PPMP-Induced Apoptosis

The primary mechanism of action of DL-threo-PPMP is the competitive inhibition of glucosylceramide synthase[5]. This leads to a crucial shift in the sphingolipid balance within the cancer cell, favoring the accumulation of ceramide. Ceramide then acts as a central signaling hub, initiating a cascade of events that culminate in programmed cell death.

The Central Role of Ceramide Accumulation

Ceramide accumulation is the linchpin of DL-threo-PPMP's pro-apoptotic activity. Elevated levels of ceramide trigger the intrinsic, or mitochondrial, pathway of apoptosis[2][7][9]. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak)[10].

Mitochondrial Outer Membrane Permeabilization (MOMP)

Accumulated ceramide promotes the activation and translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial outer membrane[10][11]. Once at the mitochondria, Bax undergoes a conformational change, leading to its oligomerization and the formation of pores in the outer mitochondrial membrane[10]. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a point of no return in the apoptotic cascade. The anti-apoptotic protein Bcl-2 functions to counteract this by inhibiting the activation and mitochondrial insertion of Bax[1][2][10]. The balance between these opposing factions dictates the cell's fate.

Caspase Activation Cascade

The permeabilization of the mitochondrial outer membrane allows for the release of pro-apoptotic factors from the intermembrane space into the cytosol. A key molecule released is cytochrome c[9][]. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome[]. Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, most notably caspase-3[1][2][5][7].

Activated caspase-3 is the primary executioner of apoptosis, responsible for cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by DL-threo-PPMP.

Caption: DL-threo-PPMP induced apoptosis signaling pathway.

Experimental Protocols

The following protocols provide a framework for inducing and assessing apoptosis in cancer cells using DL-threo-PPMP. It is imperative to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture and DL-threo-PPMP Treatment

This workflow outlines the initial steps of cell seeding and treatment with DL-threo-PPMP.

Caption: Experimental workflow for DL-threo-PPMP treatment.

Detailed Methodology:

-